2,2,4-Trimethyl-4-phenylcyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69278-40-6 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phenylcyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-13(2)10-14(3,9-12(13)15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SHZFCSMUTTUMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC1=O)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,4 Trimethyl 4 Phenylcyclopentanone
Retrosynthetic Analysis of the 2,2,4-Trimethyl-4-phenylcyclopentanone Scaffold
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the target molecule into simpler, more readily available starting materials. fiveable.meias.ac.inamazonaws.comub.eduresearchgate.net The key disconnections would logically target the formation of the cyclopentanone (B42830) ring and the introduction of the various substituents.
One plausible retrosynthetic disconnection is at the C1-C5 and C2-C3 bonds, which suggests an intramolecular cyclization of a dicarbonyl compound or a related precursor. This leads back to a 1,5-dicarbonyl compound, which could be assembled from simpler fragments. Another strategic disconnection is at the C4-C5 bond, pointing towards a conjugate addition-type reaction to an α,β-unsaturated ketone.
Further disconnection of the substituent groups from the cyclopentanone core reveals potential synthetic pathways involving alkylation and phenylation reactions. The gem-dimethyl group at the C2 position could be introduced via sequential alkylation of a cyclopentanone enolate. The quaternary center at C4, bearing both a methyl and a phenyl group, presents a more complex challenge, potentially requiring a multi-step sequence or a specialized annulation strategy.
Strategies for Cyclopentanone Ring Formation
The construction of the core cyclopentanone ring is a critical step in the synthesis of the target molecule. Several established methodologies can be considered for this purpose.
Intramolecular cyclization is a powerful strategy for the formation of five-membered rings. researchgate.netlibretexts.org A common approach involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the cyclopentanone. organicchemistrytutor.comyoutube.com For the synthesis of this compound, a suitably substituted adipic acid derivative would be required.
Another intramolecular approach is the Thorpe-Ziegler reaction, which involves the base-catalyzed cyclization of a dinitrile followed by hydrolysis and decarboxylation. Radical cyclizations of unsaturated precursors also offer a viable route to substituted cyclopentanones. libretexts.org
| Intramolecular Cyclization Method | Precursor Type | Key Reaction Conditions | Advantages | Potential Challenges |
| Dieckmann Condensation | Diester | Strong base (e.g., NaOEt) | High efficiency for 5-membered rings | Requires multi-step sequence (hydrolysis, decarboxylation) |
| Thorpe-Ziegler Reaction | Dinitrile | Strong base | Good yields | Harsh hydrolysis conditions may be required |
| Radical Cyclization | Unsaturated halide or xanthate | Radical initiator (e.g., AIBN), tin hydride | Mild conditions, good functional group tolerance | Control of stereochemistry can be difficult |
This table presents a summary of potential intramolecular cyclization methods for cyclopentanone ring formation.
Ring annulation reactions construct a new ring onto an existing scaffold. baranlab.org The Robinson annulation, a classic method for forming six-membered rings, has inspired the development of related strategies for five-membered ring synthesis. wikipedia.orglibretexts.org These often involve a Michael addition followed by an intramolecular aldol (B89426) condensation.
The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, mediated by a cobalt carbonyl complex. nih.gov Subsequent reduction of the double bond would yield the desired cyclopentanone. This method is particularly attractive for creating densely substituted rings.
| Ring Annulation Technique | Reactants | Catalyst/Reagent | Product Type |
| Michael-Aldol Annulation | Enolate and α,β-Unsaturated Ketone | Base or Acid | Cyclopentanone |
| Pauson-Khand Reaction | Alkene, Alkyne, CO | Co2(CO)8 | Cyclopentenone |
This table outlines key ring annulation techniques applicable to cyclopentanone synthesis.
Rearrangement reactions can provide elegant pathways to cyclic ketones. libretexts.orgorganic-chemistry.org For instance, the pinacol (B44631) rearrangement of a 1,2-diol can lead to a ketone with a rearranged carbon skeleton. A suitably substituted cyclic 1,2-diol could potentially rearrange to form the target cyclopentanone.
Ring expansion reactions are another valuable tool. For example, the reaction of a substituted cyclobutanone (B123998) with diazomethane (B1218177) can lead to a cyclopentanone. libretexts.org Similarly, the Dowd-Beckwith ring expansion of cyclic ketones offers a method for increasing ring size. researchgate.net
| Rearrangement Reaction | Starting Material | Key Reagent | General Transformation |
| Pinacol Rearrangement | 1,2-Diol | Acid | Diol to Ketone |
| Tiffeneau-Demjanov Rearrangement | β-Amino Alcohol | Nitrous Acid | Ring Expansion |
| Wolff Rearrangement | α-Diazoketone | Ag2O, heat, or light | Ring Contraction or Expansion |
This table summarizes rearrangement reactions that can be employed in the synthesis of cyclic ketones.
Introduction of Alkyl and Aryl Substituents on the Cyclopentanone Core
The regioselective alkylation of ketones is a well-established process that typically proceeds through the formation of an enolate, followed by reaction with an alkyl halide. rsc.orgrsc.orgnih.gov For the synthesis of this compound, sequential methylation of a cyclopentanone precursor at the C2 position would be necessary to install the gem-dimethyl group.
The introduction of the phenyl group at the C4 position could be achieved through several methods. One approach is the conjugate addition of a phenyl organometallic reagent (e.g., a phenyl cuprate) to a cyclopentenone precursor. Alternatively, palladium-catalyzed α-arylation of a cyclopentanone enolate could be employed. The final methyl group at the C4 position would then be introduced via alkylation of the resulting enolate.
The creation of the quaternary center at C4 is the most synthetically demanding step. Careful choice of reaction conditions and protecting group strategies would be essential to control the regioselectivity and avoid side reactions.
| Substitution Method | Position | Reagent | Key Considerations |
| Alkylation | C2, C4 | Methyl Iodide, Base (e.g., LDA) | Regioselectivity, Steric Hindrance |
| Phenylation (Conjugate Addition) | C4 | Phenyl Cuprate | Requires α,β-unsaturated precursor |
| Phenylation (Palladium-Catalyzed) | C4 | Phenyl Halide, Palladium Catalyst, Base | Enolate formation and catalyst choice |
This table details methodologies for the introduction of substituents onto the cyclopentanone core.
Stereoselective Approaches to this compound Precursors
The stereochemical outcome of the synthesis of this compound is largely determined by the stereochemistry of its acyclic precursors. Therefore, the development of stereoselective methods for the synthesis of these precursors is of paramount importance. One potential strategy involves an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, followed by trapping of the resulting enolate.
For instance, a chiral copper-phosphoramidite complex could catalyze the conjugate addition of a methyl Grignard reagent to a suitably substituted cyclopentenone precursor. Subsequent methylation of the intermediate enolate would then establish the desired stereocenters. The choice of chiral ligand is crucial in directing the stereochemical course of the reaction.
Another approach could involve an asymmetric aldol reaction to construct a key precursor with the desired stereochemistry. For example, the reaction of a chiral enolate with a suitable aldehyde could furnish an intermediate with multiple stereocenters, which could then be further elaborated to the target cyclopentanone. The use of chiral auxiliaries or chiral catalysts in the aldol reaction can provide high levels of stereocontrol.
A representative stereoselective approach could involve the following steps:
Asymmetric Michael addition of a methyl group to a phenyl-substituted α,β-unsaturated ester to create the C4 stereocenter.
Subsequent diastereoselective alkylation of the resulting enolate to introduce the gem-dimethyl groups at the C2 position.
Dieckmann condensation of the resulting diester to form the cyclopentanone ring.
The efficiency of such stereoselective syntheses is highly dependent on the choice of chiral catalysts or auxiliaries and the optimization of reaction conditions to maximize diastereoselectivity.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield of the desired product and minimize the formation of side products. Key parameters that can be varied include temperature, solvent, catalyst, and reactant stoichiometry. nih.gov
A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions. nih.gov For instance, in a potential intramolecular cyclization step to form the cyclopentanone ring, factors such as the choice of base, reaction temperature, and solvent can significantly influence the yield.
Table 1: Hypothetical Optimization of a Key Cyclization Step This table presents illustrative data for the optimization of a hypothetical intramolecular cyclization to form a precursor to this compound.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | 25 | 45 |
| 2 | Sodium Ethoxide | Toluene | 80 | 65 |
| 3 | Potassium tert-butoxide | THF | 0 | 78 |
| 4 | Potassium tert-butoxide | THF | 25 | 85 |
| 5 | Lithium diisopropylamide (LDA) | THF | -78 | 92 |
The data in the hypothetical table above illustrates that a strong, non-nucleophilic base like LDA at low temperatures could potentially favor the desired intramolecular cyclization, leading to a higher yield of the cyclopentanone precursor. The choice of solvent is also critical, with aprotic polar solvents like THF often being preferred for such reactions.
Comparative Analysis of Potential Synthetic Routes to this compound
Route A: Ring-Closing Metathesis (RCM) This approach would involve the synthesis of a diene precursor, followed by RCM to form the cyclopentene (B43876) ring. Subsequent functional group manipulations, including hydrogenation and oxidation, would yield the target ketone. While RCM is a powerful tool for ring formation, the synthesis of the required diene precursor could be lengthy.
Route B: Intramolecular Friedel-Crafts Acylation This route would involve the synthesis of a substituted carboxylic acid or acid chloride, which would then undergo an intramolecular Friedel-Crafts acylation to form the cyclopentanone ring fused to the phenyl group. The required precursor could be synthesized via a series of alkylation steps. This route may suffer from regioselectivity issues during the acylation step.
Route C: Paal-Knorr Synthesis Analogue A modified Paal-Knorr approach could be envisioned, starting from a 1,4-dicarbonyl compound. The synthesis of the appropriately substituted 1,4-dicarbonyl precursor would be the key challenge in this route.
Table 2: Hypothetical Comparative Analysis of Synthetic Routes This table provides a speculative comparison of potential synthetic routes to this compound.
| Parameter | Route A (RCM) | Route B (Friedel-Crafts) | Route C (Paal-Knorr Analogue) |
|---|---|---|---|
| Number of Steps | ~7-9 | ~5-6 | ~6-8 |
| Estimated Overall Yield | Low to Moderate | Moderate to High | Moderate |
| Stereocontrol | Challenging | Moderate | Good |
| Starting Material Cost | Moderate | Low | Moderate |
| Key Challenges | Synthesis of diene precursor | Regioselectivity of acylation | Synthesis of 1,4-dicarbonyl precursor |
Mechanistic Investigations and Reactivity Studies of 2,2,4 Trimethyl 4 Phenylcyclopentanone
Fundamental Reactivity of the Cyclopentanone (B42830) Carbonyl Group
The reactivity of 2,2,4-trimethyl-4-phenylcyclopentanone is primarily dictated by the carbonyl group (C=O), a functional group characterized by a polarized double bond that renders the carbonyl carbon electrophilic and the oxygen nucleophilic. This inherent polarity is the foundation for its most common reactions: enolate formation and nucleophilic addition.
Enolate Formation and Reactivity
Enolates are reactive intermediates formed by the deprotonation of a carbon atom adjacent to a carbonyl group, known as the α-carbon. masterorganicchemistry.com The resulting anion is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com For this compound, there are two α-carbons, at the C2 and C5 positions. However, the C2 position is a quaternary carbon, bearing two methyl groups and lacking any hydrogen atoms. Consequently, it is non-enolizable. masterorganicchemistry.com
Enolate formation can therefore only occur at the C5 position through the removal of a proton by a base. The acidity of these α-hydrogens is significantly greater than that of a typical alkane C-H bond due to the stabilizing effect of the adjacent carbonyl group. masterorganicchemistry.com
Table 1: Acidity of α-Hydrogens in Selected Ketones
| Compound | Structure | pKa |
|---|---|---|
| Cyclopentanone | C₅H₈O | ~19-20 |
| Acetone | CH₃COCH₃ | ~19.2 |
| Cyclohexanone | C₆H₁₀O | ~17 |
The enolate of this compound is a potent nucleophile. The presence of two potential nucleophilic sites (the α-carbon and the oxygen) allows it to react with various electrophiles in what is known as C-alkylation or O-alkylation, respectively. The course of the reaction is often determined by the reaction conditions and the nature of the electrophile.
Nucleophilic Addition Reactions
One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. libretexts.org This reaction proceeds via a two-step mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a new single bond. This results in a tetrahedral alkoxide intermediate. libretexts.org In the second step, this intermediate is protonated, typically by a solvent or an added acid, to yield an alcohol product. libretexts.org
A wide array of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and cyanide ions. pressbooks.pub
Table 2: Examples of Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product | Product Type |
|---|---|---|---|
| Hydride (NaBH₄, LiAlH₄) | Alkoxide | 2,2,4-Trimethyl-4-phenylcyclopentanol | Secondary Alcohol |
| Methyl Grignard (CH₃MgBr) | Alkoxide | 1,2,2,4-Tetramethyl-4-phenylcyclopentanol | Tertiary Alcohol |
| Cyanide (HCN, KCN) | Alkoxide | 1-Cyano-2,2,4-trimethyl-4-phenylcyclopentanol | Cyanohydrin |
The reactivity of the carbonyl group in these additions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.org
Influence of Steric Hindrance from Alkyl and Phenyl Substituents on Reaction Pathways
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org In this compound, the substituents create a sterically congested environment around the carbonyl group. The two methyl groups at the C2 position (a gem-dimethyl group) and the methyl and phenyl groups at the C4 position significantly impede the trajectory of an incoming nucleophile. wikipedia.org
This steric crowding has profound consequences for the ketone's reactivity:
Rate of Nucleophilic Addition: The rate of nucleophilic addition is significantly reduced compared to less substituted ketones like cyclopentanone. libretexts.org Bulky nucleophiles may react very slowly or not at all. The formation of the tetrahedral intermediate is sterically hindered, leading to a higher activation energy for the reaction. libretexts.orgpressbooks.pub
Equilibrium Position: In reversible addition reactions, such as cyanohydrin formation, steric hindrance can shift the equilibrium back towards the starting ketone. pressbooks.pub The strain associated with accommodating the new substituent in the crowded tetrahedral product can make the addition less favorable.
Enolate Formation: The approach of a base to deprotonate the C5 α-hydrogens can also be hindered, potentially requiring stronger bases or higher temperatures compared to unhindered systems. Using a bulky base would further disfavor this process.
The steric environment can be exploited to control selectivity in certain reactions. For instance, the difference in steric hindrance between the two faces of the cyclopentanone ring (the face syn or anti to the phenyl group) could potentially be used to achieve diastereoselectivity in additions if a chiral reagent is used.
Rearrangement Processes of the this compound System
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wikipedia.org The substituted cyclopentanone framework of this compound is susceptible to various rearrangement processes, particularly those involving the formation of carbocation intermediates or those catalyzed by acid or base.
Carbocation Rearrangements
Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are common in organic chemistry and are driven by the formation of a more stable carbocation. mvpsvktcollege.ac.in While the ketone itself does not readily form a carbocation, its derivatives or reactions conducted under specific conditions can lead to such intermediates.
For example, the corresponding alcohol, 2,2,4-trimethyl-4-phenylcyclopentanol (formed by reduction of the ketone), can undergo acid-catalyzed dehydration. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at C1. This carbocation could then undergo a 1,2-shift. Potential migrating groups include the phenyl group or one of the methyl groups from the C2 position.
1,2-Phenyl Shift: Migration of the phenyl group from C4 to a hypothetical carbocation at a neighboring position could occur. Phenyl groups have a high migratory aptitude.
1,2-Methyl Shift: Migration of a methyl group from the C2 position could lead to a more stable tertiary carbocation and potentially relieve some steric strain.
Another relevant rearrangement is the Pinacol (B44631) rearrangement, which involves the transformation of a 1,2-diol into a ketone under acidic conditions. libretexts.orgmasterorganicchemistry.com If a vicinal diol precursor to this compound were synthesized, it would be a prime candidate for such a rearrangement, with the choice of migrating group (phenyl vs. methyl) depending on which hydroxyl group is preferentially protonated and lost as water to form the most stable initial carbocation. masterorganicchemistry.comlibretexts.org
Acid-Catalyzed and Base-Catalyzed Transformations
Both acids and bases can catalyze significant structural changes in the this compound system.
Acid-Catalyzed Transformations: In the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon even more electrophilic. This activation can facilitate rearrangements. For instance, an acid-catalyzed enolization can occur, forming the enol tautomer. chemtube3d.com Under forcing acidic conditions, more complex rearrangements involving the carbon skeleton, potentially leading to ring expansion or contraction, could be envisioned, driven by the formation of stabilized carbocation intermediates. libretexts.org
Base-Catalyzed Transformations: Under basic conditions, the primary reaction is the formation of the C5 enolate. If a suitable leaving group is present on an α-carbon, a Favorskii rearrangement could occur. libretexts.orgmsu.edu For example, if this compound were halogenated at the C5 position, treatment with a base could induce a ring contraction to form a cyclobutanecarboxylic acid derivative. msu.edu The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. msu.edu Other base-catalyzed processes could include aldol-type condensations if a suitable electrophile is present, although steric hindrance would likely make such reactions challenging. stackexchange.com
Pericyclic and Concerted Reactions Involving the Cyclopentanone Moiety
A thorough review of scientific literature reveals a notable absence of specific studies on the pericyclic and concerted reactions involving the cyclopentanone moiety of this compound. Pericyclic reactions are a class of reactions that proceed through a cyclic transition state, involving a concerted reorganization of bonding electrons. adichemistry.commsu.edulibretexts.org These reactions are characterized by their high stereospecificity and the absence of reaction intermediates. adichemistry.comwikipedia.org Common types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. adichemistry.comox.ac.uk
Concerted reactions are chemical transformations in which all bond-breaking and bond-making occur in a single step. wikipedia.orgtaylorandfrancis.com While the cyclopentanone ring system can theoretically participate in various transformations, dedicated research to elucidate these pathways for this compound has not been published. Consequently, there are no available experimental data, such as reaction yields, stereochemical outcomes, or kinetic parameters, for any pericyclic or concerted reactions of this specific compound.
Computational Exploration of Reaction Mechanisms for this compound
Concurrent with the lack of experimental studies, there is no published research on the computational exploration of reaction mechanisms for this compound. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, transition state structures, and the energetics of chemical reactions. researchgate.netresearchgate.netnih.gov Such studies provide deep mechanistic insights that complement experimental findings.
However, a comprehensive search of computational chemistry literature indicates that this compound has not been the subject of theoretical investigation. As a result, there are no publicly available computational data, including optimized geometries, transition state energies, or reaction energy profiles, for this molecule. The absence of both experimental and computational studies limits the current understanding of the mechanistic details of this specific compound's reactivity.
Inability to Fulfill Request Due to Lack of Available Scientific Data
Following a comprehensive search of scientific literature and chemical databases for experimental spectroscopic data on the compound This compound , it has been determined that the necessary information for the generation of the requested article is not publicly available.
The user's request specified a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound, requiring in-depth analysis and data tables for various analytical techniques, including:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
High-Resolution Mass Spectrometry (HRMS)
Extensive searches were conducted to locate primary research articles, spectral databases, and other scholarly resources containing this specific information. However, these searches did not yield any published ¹H NMR, ¹³C NMR, 2D NMR, or HRMS data for this compound. The information found pertained to structurally similar but distinct compounds, which cannot be used to accurately describe the target molecule.
Generating a scientifically accurate and authoritative article with the required data tables and detailed research findings is contingent upon the availability of this foundational experimental data. Without access to these specific spectral details, it is impossible to perform the comprehensive analysis and structural elucidation as outlined in the user's instructions. To proceed would require the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.
Therefore, this request cannot be fulfilled. The creation of the specified article requires access to published, peer-reviewed research containing the complete spectroscopic characterization of this compound, which could not be located.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,4 Trimethyl 4 Phenylcyclopentanone
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2,2,4-trimethyl-4-phenylcyclopentanone, MS/MS analysis provides invaluable information about its connectivity and the relative stability of its substructures.
In a typical experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a molecular ion M⁺• depending on the ionization method (e.g., Electrospray Ionization or Electron Ionization). This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation of cyclic ketones is often governed by α-cleavage, where the bond adjacent to the carbonyl group breaks. nih.gov For this compound, several key fragmentation pathways can be predicted:
Loss of Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C2 position, resulting in a stable acylium ion.
Ring Cleavage: α-cleavage adjacent to the carbonyl group can initiate a series of reactions leading to the opening of the cyclopentanone (B42830) ring. Subsequent fragmentations can involve the loss of small neutral molecules like carbon monoxide (CO). nih.gov
Phenyl Group Fragmentation: The presence of the phenyl group at the C4 position introduces unique fragmentation pathways. A common fragmentation involves the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a highly characteristic peak for compounds containing a benzyl moiety. Cleavage of the bond between the phenyl group and the cyclopentanone ring can also lead to a C₆H₅⁺ ion at m/z 77.
McLafferty Rearrangement: While less likely in this specific structure due to the lack of a γ-hydrogen on a flexible chain, related rearrangement processes could occur, leading to specific neutral losses.
The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the presence of the trimethyl-substituted cyclopentanone ring and the phenyl substituent at the C4 position.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
|---|---|---|---|
| 216 (M⁺•) | 201 | •CH₃ | [M - CH₃]⁺ |
| 216 (M⁺•) | 188 | CO | [M - CO]⁺• |
| 216 (M⁺•) | 145 | C₅H₅O | [M - C₅H₅O]⁺ (Phenyl-containing fragment) |
| 216 (M⁺•) | 119 | C₇H₁₃ | [Phenyl-C=O]⁺ |
| 216 (M⁺•) | 91 | C₉H₁₃O | Tropylium ion [C₇H₇]⁺ |
| 216 (M⁺•) | 77 | C₁₀H₁₅O | Phenyl ion [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. masterorganicchemistry.com It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted as a spectrum.
The IR spectrum of this compound is expected to show several distinct absorption bands that confirm its key structural features. The most prominent peak will be due to the carbonyl (C=O) group of the cyclopentanone ring. The frequency of this absorption is sensitive to ring strain; for five-membered rings, the C=O stretching vibration typically appears at a higher frequency (around 1740-1750 cm⁻¹) compared to acyclic or six-membered ring ketones. kcvs.ca
Other significant regions in the spectrum include:
C-H Stretching: The aliphatic C-H bonds of the methyl and cyclopentane ring methylene groups will exhibit stretching vibrations just below 3000 cm⁻¹. youtube.com Aromatic C-H stretches from the phenyl group are expected to appear at frequencies just above 3000 cm⁻¹.
Aromatic C=C Stretching: The phenyl group will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
C-H Bending: Bending vibrations for the methyl groups (gem-dimethyl and single methyl) will be visible around 1375 cm⁻¹ and 1460 cm⁻¹.
The combination of these absorption bands provides a spectroscopic fingerprint of the molecule, confirming the presence of the ketone functional group within a five-membered ring, as well as the aliphatic and aromatic hydrocarbon components.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |
| 2850-2995 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |
| ~1745 | C=O Stretch | Cyclopentanone | Strong, Sharp |
| 1450-1600 | C=C Stretch | Aromatic Ring | Medium |
| 1370-1390 | C-H Bend | Methyl (CH₃) | Medium |
| 690-770 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry in the solid state.
For this compound, a single-crystal X-ray diffraction study would elucidate several key structural aspects:
Ring Conformation: Cyclopentane rings are not planar and adopt puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). X-ray crystallography would determine which of these conformations is adopted in the crystal lattice and precisely define the puckering parameters.
Substituent Orientation: The analysis would reveal the orientation of the three methyl groups and the phenyl group attached to the cyclopentanone ring. It would distinguish between axial and equatorial (or pseudo-axial and pseudo-equatorial) positions, providing insight into steric interactions that influence the preferred conformation.
Absolute Configuration: For an enantiomerically pure crystal, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the chiral center at the C4 position. nih.gov This is achieved by analyzing the subtle differences in diffraction intensities of Friedel pairs.
Intermolecular Interactions: The crystal packing arrangement would be revealed, showing any significant intermolecular forces such as C-H···O hydrogen bonds or π-stacking interactions between phenyl rings that stabilize the crystal lattice.
While a published crystal structure for this compound is not currently available, the data obtained from such an analysis would be presented in tables detailing atomic coordinates, unit cell dimensions, and key geometric parameters.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
The presence of a stereocenter at the C4 position renders this compound a chiral molecule, existing as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for characterizing these stereoisomers.
Circular Dichroism (CD) Spectroscopy: This is a powerful method for studying chiral molecules containing a chromophore. The carbonyl group in the cyclopentanone ring acts as a chromophore, exhibiting an n→π* electronic transition at around 280-300 nm. In a chiral environment, this transition gives rise to a CD signal known as a Cotton effect.
Absolute Configuration: The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the stereocenter adjacent to the carbonyl group. The Octant Rule, an empirical rule for ketones, predicts the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. By analyzing the predicted and observed sign, the absolute configuration (R or S) of an enantiomer can be assigned.
Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance. wikipedia.org By measuring the CD signal of a sample and comparing it to the signal of a pure enantiomer (or a standard of known ee), a calibration curve can be constructed to determine the ee of an unknown sample quickly and accurately. This makes CD spectroscopy a valuable tool in asymmetric synthesis, where the stereochemical outcome of a reaction needs to be quantified. nih.gov
Other chiroptical techniques like Raman Optical Activity (ROA) could also be employed, providing detailed vibrational information that is sensitive to chirality and can be used for determining both absolute configuration and enantiomeric excess. mdpi.com
Computational and Theoretical Studies of 2,2,4 Trimethyl 4 Phenylcyclopentanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing insights into its stability and reactivity.
For 2,2,4-trimethyl-4-phenylcyclopentanone, these calculations would typically begin with geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability, while a small gap indicates a more reactive species.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites of interaction with other chemical species. For this compound, the carbonyl oxygen would be expected to be an electron-rich site, while the phenyl ring could exhibit a more complex electronic landscape.
Table 1: Illustrative Electronic Properties of this compound Calculated with DFT
| Property | Illustrative Value | Description |
| Total Energy (Hartree) | -850.123 | The total electronic energy of the optimized molecule. |
| HOMO Energy (eV) | -6.45 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | -0.89 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | 5.56 | An indicator of chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.78 | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.
Conformational Analysis using Molecular Mechanics and Dynamics
Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion.
Molecular mechanics (MM) is a computationally efficient method for this purpose. It treats atoms as balls and bonds as springs, using a force field to calculate the potential energy of the molecule as a function of its geometry. For this compound, the key degrees of freedom include the puckering of the cyclopentanone (B42830) ring and the rotation of the phenyl group relative to the ring.
A systematic conformational search would involve rotating the C-C bond connecting the phenyl group to the cyclopentanone ring and exploring the different puckering conformations of the five-membered ring (e.g., envelope and twist conformations). The energy of each conformation would be calculated to identify the global minimum and other low-energy conformers.
Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the atoms over time at a given temperature. This can reveal the dynamic behavior of the molecule and the pathways of conformational change.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-Ph) | Ring Pucker | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60° | Envelope | 0.0 |
| 2 | 180° | Envelope | 1.2 |
| 3 | 60° | Twist | 2.5 |
| 4 | 180° | Twist | 3.8 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT and ab initio calculations can predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). ajchem-a.comresearchgate.net
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. ajchem-a.com This would show characteristic peaks for the carbonyl (C=O) stretch, C-H stretches of the methyl and phenyl groups, and phenyl ring vibrations. Comparing the calculated spectrum with an experimental one can aid in the structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. researchgate.net This involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts for the different methyl groups, the protons and carbons of the cyclopentanone ring, and the phenyl group would be distinct and could be compared to experimental data for assignment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, which is governed by electronic transitions, such as the n → π* transition of the carbonyl group and π → π* transitions of the phenyl ring.
Table 3: Exemplar Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| IR | Carbonyl Stretch (cm⁻¹) | 1745 |
| ¹³C NMR | Carbonyl Carbon (ppm) | 215 |
| ¹H NMR | Methyl Protons (ppm) | 1.05, 1.15, 1.25 |
| UV-Vis | λmax (nm) | 245 (π → π), 285 (n → π) |
Note: The values in this table are for illustrative purposes to show the output of spectroscopic calculations.
Transition State Modeling and Reaction Pathway Simulation
Computational chemistry can be used to model chemical reactions, identify transition states, and calculate activation energies. For this compound, one could investigate reactions such as enolate formation, aldol (B89426) reactions, or reductions of the carbonyl group.
To study a reaction, the structures of the reactant(s), product(s), and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction at its highest energy point. Frequency calculations are performed to confirm the nature of these stationary points (minima for reactants and products, one imaginary frequency for the transition state).
Structure-Reactivity Relationships from Theoretical Calculations
By systematically modifying the structure of this compound and calculating the resulting changes in its properties, structure-reactivity relationships can be established. For example, one could introduce different substituents on the phenyl ring and investigate their effect on the molecule's electronic properties and reactivity.
Theoretical descriptors, such as the HOMO-LUMO gap, atomic charges, and electrostatic potential, can be correlated with experimental reactivity data. For instance, the effect of electron-donating or electron-withdrawing groups on the phenyl ring on the electrophilicity of the carbonyl carbon could be quantified. These studies help in understanding how structural modifications tune the chemical behavior of the molecule and can guide the design of new molecules with desired properties.
Derivatives and Structural Modifications of the 2,2,4 Trimethyl 4 Phenylcyclopentanone Scaffold
Synthesis of Analogs with Altered Alkyl or Aryl Substituents
The synthesis of analogs of 2,2,4-trimethyl-4-phenylcyclopentanone with varied alkyl or aryl groups offers a direct route to modifying the steric and electronic properties of the molecule.
Alkyl Group Modifications: The gem-dimethyl group at the C2 position and the methyl group at the C4 position can be replaced with other alkyl groups (e.g., ethyl, propyl) or functionalized alkyl chains. This is typically achieved by utilizing different starting materials in established cyclopentanone (B42830) synthesis routes, such as the intramolecular cyclization of ynones. For instance, by starting with a precursor bearing different alkyl substituents on the enone or ynone chain, a variety of analogs can be produced.
Below is a table summarizing potential analogs and the synthetic precursors that could be used for their synthesis.
| Analog of this compound | Potential Precursor for Altered Substituent |
| 2,2-Diethyl-4-methyl-4-phenylcyclopentanone | Diethyl-substituted enone or ynone |
| 2,2,4-Trimethyl-4-(4-methoxyphenyl)cyclopentanone | 4-Methoxyphenylacetonitrile |
| 2,2,4-Trimethyl-4-(4-nitrophenyl)cyclopentanone | 4-Nitrophenylacetonitrile |
| 2,2-Dimethyl-4-ethyl-4-phenylcyclopentanone | Ethyl-substituted enone or ynone at the 4-position |
Functionalization of the Cyclopentanone Ring System
The cyclopentanone ring itself provides several opportunities for functionalization, which can introduce new reactive sites or alter the conformation of the ring.
α-Functionalization: The positions alpha to the carbonyl group (C2 and C5) are susceptible to enolate formation and subsequent reaction with electrophiles. While the C2 position is fully substituted in the parent compound, the C5 position can be deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce substituents such as alkyl groups, halogens, or hydroxyl groups.
Carbonyl Group Chemistry: The carbonyl group is a key site for a wide range of chemical transformations. It can undergo reduction to the corresponding alcohol, reductive amination to form cyclopentylamines, or reaction with Grignard reagents to introduce a new carbon substituent and form a tertiary alcohol. Furthermore, Wittig-type reactions can be employed to convert the carbonyl group into an exocyclic double bond.
Ring Expansion and Contraction: While more complex, ring expansion to a six-membered ring (cyclohexanone) or contraction to a four-membered ring (cyclobutanone) derivative can be envisioned through various rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement. These transformations would fundamentally alter the scaffold and its properties.
A summary of potential ring functionalizations is presented in the table below.
| Type of Functionalization | Reagents and Conditions | Potential Product |
| α-Halogenation (at C5) | LDA, then a halogen source (e.g., Br₂) | 5-Bromo-2,2,4-trimethyl-4-phenylcyclopentanone |
| Reduction of Carbonyl | NaBH₄, MeOH | 2,2,4-Trimethyl-4-phenylcyclopentanol |
| Grignard Reaction | CH₃MgBr, then H₃O⁺ | 1,2,2,4-Tetramethyl-4-phenylcyclopentanol |
| Wittig Reaction | Ph₃P=CH₂, THF | 2,2,4-Trimethyl-5-methylene-4-phenylcyclopentane |
Stereoisomer Synthesis and Resolution Methods
The this compound scaffold contains a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for applications where stereochemistry is important.
Asymmetric Synthesis: The stereoselective synthesis of a particular enantiomer can be achieved using chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, an asymmetric Michael addition to a prochiral enone precursor could establish the desired stereochemistry at the C4 position early in the synthesis. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted cyclopentanones.
Resolution of Racemates: If the synthesis results in a racemic mixture, the enantiomers can be separated through various resolution techniques.
Classical Resolution: This involves the formation of diastereomeric derivatives by reacting the racemic ketone with a chiral resolving agent to form, for example, diastereomeric ketals or enamines. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary.
Chiral Chromatography: Direct separation of the enantiomers can be achieved using chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).
The table below outlines these approaches.
| Method | Description |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis. |
| Classical Resolution | Formation of separable diastereomeric derivatives from the racemic mixture. |
| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase. |
Impact of Structural Modifications on Reaction Profiles
Structural modifications to the this compound scaffold can have a profound impact on its chemical reactivity and reaction profiles.
Steric Effects: Altering the size of the alkyl substituents at the C2 and C4 positions can introduce significant steric hindrance around the carbonyl group and the α-carbons. For example, replacing the methyl groups with bulkier isopropyl groups would likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electrophilicity of the carbonyl carbon. An electron-withdrawing group (e.g., nitro) would make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, an electron-donating group (e.g., methoxy) would decrease its reactivity.
Conformational Effects: Functionalization of the cyclopentanone ring can alter its preferred conformation, which in turn can influence the stereochemical outcome of subsequent reactions. The introduction of bulky substituents can lock the ring into a specific conformation, leading to higher diastereoselectivity in reactions at other sites on the ring.
The following table provides a predictive summary of how specific modifications might influence reactivity.
| Structural Modification | Predicted Impact on Reactivity |
| Larger alkyl groups at C2 | Decreased reactivity of the carbonyl group due to steric hindrance. |
| Electron-withdrawing group on the phenyl ring | Increased reactivity of the carbonyl group towards nucleophiles. |
| Electron-donating group on the phenyl ring | Decreased reactivity of the carbonyl group towards nucleophiles. |
| Bulky substituent at C5 | Potential for increased diastereoselectivity in subsequent reactions. |
Advanced Academic Applications and Future Research Directions for 2,2,4 Trimethyl 4 Phenylcyclopentanone
Utilization as a Synthetic Intermediate in Complex Organic Synthesis
The sterically encumbered and electronically distinct nature of 2,2,4-trimethyl-4-phenylcyclopentanone makes it a potentially valuable synthetic intermediate. Its rigid cyclopentanone (B42830) core can serve as a scaffold for the synthesis of complex polycyclic and spirocyclic systems. The presence of a quaternary carbon at the C4 position, a common feature in many biologically active natural products, further enhances its synthetic utility.
Research into the synthesis of sterically hindered tertiary α-aryl cyclopentanones has highlighted the challenges and opportunities in this area. nih.gov Methodologies for creating such structures often involve sophisticated catalytic systems to overcome steric hindrance. nih.govnih.gov The development of a robust synthetic route to this compound would likely involve strategies for the construction of the challenging C4-quaternary center. This could be achieved through reactions such as α-arylation of a corresponding enolate or through cyclization strategies of appropriately substituted precursors. nih.gov
Once synthesized, this cyclopentanone derivative could be a key building block. For instance, the carbonyl group can be subjected to a variety of transformations, including nucleophilic additions, reductions, and Wittig-type reactions, to introduce further complexity. The phenyl group can be functionalized to modulate the electronic properties of the molecule or to serve as a handle for further cross-coupling reactions. The methyl groups, while seemingly simple, contribute significantly to the steric environment and can influence the stereochemical outcome of subsequent reactions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Reduction | NaBH4, LiAlH4 | 2,2,4-Trimethyl-4-phenylcyclopentanol |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Baeyer-Villiger Oxidation | m-CPBA | Lactone |
Exploration of Catalytic Roles and Mechanisms
Ketones, particularly those with unique steric and electronic properties, can play roles in catalysis, either as the catalyst themselves or as ligands for metal catalysts. The sterically hindered nature of this compound could be exploited in the development of novel organocatalysts. For instance, its enolate, formed under basic conditions, could be investigated for its potential to catalyze aldol (B89426) or Michael reactions with high stereoselectivity, driven by the bulky substituents.
Furthermore, the carbonyl oxygen can act as a Lewis basic site, coordinating to metal centers. This property could be harnessed in the design of chiral ligands for asymmetric catalysis. The rigid cyclopentanone backbone would provide a well-defined steric environment around the metal, potentially leading to high enantioselectivities in a variety of transformations. Mechanistic studies of reactions involving this ketone would be particularly insightful. nih.govresearchgate.netresearchgate.net The steric hindrance around the carbonyl group would likely slow down reaction rates, allowing for the trapping and characterization of reactive intermediates. nih.gov Such studies could provide valuable data on the transition states of nucleophilic additions to hindered ketones, contributing to a deeper understanding of these fundamental reactions.
Contribution to Fundamental Organic Chemistry Principles
The study of this compound can contribute significantly to the understanding of fundamental principles in organic chemistry. The interplay of steric and electronic effects within this molecule provides a rich platform for investigating reaction mechanisms and molecular properties.
The steric hindrance provided by the two methyl groups at C2 and the bulky phenyl and methyl groups at the C4 quaternary center would have a profound impact on the reactivity of the carbonyl group. acs.org Investigating the kinetics and thermodynamics of reactions such as enolate formation, nucleophilic addition, and reduction would provide quantitative data on the influence of extreme steric congestion on these fundamental processes.
The phenyl group at the C4 position introduces electronic effects that can be transmitted through the cyclopentyl ring. By comparing the reactivity and spectroscopic properties of this compound with its non-phenylated analog, researchers could dissect the influence of this aryl substituent on the carbonyl group's reactivity and the acidity of the α-protons. Such studies would provide valuable insights into the transmission of electronic effects through aliphatic frameworks.
Development of Novel Analytical Methodologies for Related Ketone Structures
The unambiguous characterization of complex molecules like this compound, especially its stereoisomers, necessitates the use and development of advanced analytical methodologies. The presence of a quaternary stereocenter at C4 means that the molecule is chiral, and its enantiomers would require specialized techniques for separation and analysis.
Advanced NMR Techniques: While standard 1H and 13C NMR would be essential for basic structural confirmation, more advanced techniques would be required for complete stereochemical assignment. researchgate.netipb.ptsemanticscholar.org Nuclear Overhauser Effect (NOE) experiments could be used to establish the relative stereochemistry of the substituents on the cyclopentanone ring. For the determination of enantiomeric purity, chiral shift reagents or the synthesis of diastereomeric derivatives followed by NMR analysis would be necessary.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments could be employed to study the fragmentation patterns of the molecule, which can provide valuable structural information, particularly about the connectivity of the substituents.
Chiral Chromatography: The separation of the enantiomers of this compound would be a significant challenge and an area for methods development. gcms.czwikipedia.org Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a variety of chiral stationary phases would need to be explored. The development of an efficient separation method would be a prerequisite for studying the biological activity or chiroptical properties of the individual enantiomers.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Information Obtained |
|---|---|
| 1D NMR (1H, 13C) | Basic connectivity and functional groups |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and proton-carbon correlations |
| NOESY/ROESY | Relative stereochemistry |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural information |
| Chiral GC/HPLC | Separation and quantification of enantiomers |
Unexplored Stereochemical Challenges and Asymmetric Synthesis Opportunities
The synthesis of molecules with all-carbon quaternary stereocenters is a formidable challenge in modern organic synthesis. nih.govnih.govresearchgate.netnih.govnih.gov The development of an asymmetric synthesis of this compound would be a significant achievement and would likely require the development of novel synthetic methodologies.
Several strategies could be envisioned for the enantioselective synthesis of this target molecule. An organocatalytic approach, for example, could involve a Michael addition of a nucleophile to a suitably substituted cyclopentenone precursor, where a chiral catalyst controls the stereochemistry of the newly formed quaternary center. acs.orgrsc.org Alternatively, a metal-catalyzed approach, such as a palladium-catalyzed asymmetric allylic alkylation or an enantioselective conjugate addition, could be employed to set the crucial stereocenter. nih.govacs.org
The successful development of an asymmetric synthesis would open up several avenues of research. The availability of enantiomerically pure this compound would allow for the investigation of its chiroptical properties, such as its specific rotation and circular dichroism spectrum. Furthermore, the individual enantiomers could be used as chiral building blocks in the synthesis of more complex and potentially biologically active molecules. The stereochemical outcome of reactions on the enantiopure ketone could also be studied, providing insights into the influence of the chiral scaffold on the stereoselectivity of subsequent transformations.
Q & A
Q. What are the optimal synthetic routes for 2,2,4-Trimethyl-4-phenylcyclopentanone, and how can reaction conditions be optimized?
The synthesis of substituted cyclopentanones typically involves cyclization of diketones or ketoenol intermediates under acidic or basic conditions. For example, cyclopentanone derivatives with aryl groups (e.g., phenyl) are often synthesized via Claisen-Schmidt condensation or Michael addition, followed by cyclization . Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or protic acids (H₂SO₄) to drive cyclization.
- Temperature control : Reactions often require reflux conditions (80–120°C) to overcome kinetic barriers.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance yield by stabilizing intermediates .
Validate purity via GC-MS or HPLC and confirm structure with NMR (¹H/¹³C) and FT-IR.
Q. How can enantiomeric purity of this compound be assessed, given its chiral centers?
Chiral analysis requires coupling chromatographic separation with spectroscopic methods:
- Chiral HPLC : Use columns with β-cyclodextrin or cellulose-based stationary phases to resolve enantiomers.
- Polarimetry : Measure optical rotation ([α]ᴅ) and compare to literature values.
- X-ray crystallography : Employ SHELXL for refinement of Flack or Hooft parameters to confirm absolute configuration . Note that Flack parameters may mislead for near-centrosymmetric structures; cross-validate with alternative metrics like Rogers’ η .
Q. What purification strategies are effective for removing methyl/phenyl-substituted byproducts?
- Fractional distillation : Effective for separating volatile impurities (e.g., unreacted ketones).
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) resolves nonpolar byproducts .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclopentanones) or solvent-dependent shifts. Mitigation strategies:
- Variable-temperature NMR : Identify conformational equilibria by observing coalescence of signals at elevated temperatures.
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level and simulate NMR shifts using GIAO methods. Compare with experimental data to validate conformers .
- Crystallographic validation : Resolve ambiguities via SHELXD for structure solution and SHELXL for refinement .
Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic asymmetric synthesis?
Design a kinetic resolution experiment:
- Catalyst screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
- Enantioselective alkylation : Use Grignard reagents or organozinc compounds in the presence of a chiral ligand.
- Monitoring : Track enantiomeric excess (ee) via chiral GC and correlate with reaction time/temperature.
Reference SHELXPRO for macromolecular docking studies if the compound acts as a ligand in catalysis .
Q. How can computational methods predict thermodynamic stability of this compound conformers?
- Conformational search : Use Monte Carlo or molecular dynamics (MD) simulations to sample ring puckering modes.
- Relative energy ranking : Compare DFT (e.g., M06-2X/cc-pVTZ) energies of chair, twist, and envelope conformers.
- NMR coupling constants : Simulate ³JHH values (Karplus equation) for each conformer and match with experimental data .
Methodological Challenges & Data Interpretation
Q. How to address low reproducibility in cyclization yields across labs?
Systematic variability often stems from:
- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging.
- Catalyst aging : Freshly prepare Lewis acids (e.g., AlCl₃) to avoid hydrolysis.
- Replicate experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers .
Q. What strategies resolve conflicting crystallographic data (e.g., disordered methyl groups)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
